molecular formula C14H7F3N2O3 B12654687 Benzonitrile, 5-nitro-2-(4-(trifluoromethyl)phenoxy)- CAS No. 82673-97-0

Benzonitrile, 5-nitro-2-(4-(trifluoromethyl)phenoxy)-

Cat. No.: B12654687
CAS No.: 82673-97-0
M. Wt: 308.21 g/mol
InChI Key: GAAZTWADHCODSN-UHFFFAOYSA-N
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Description

Benzonitrile, 5-nitro-2-(4-(trifluoromethyl)phenoxy)- is a substituted aromatic nitrile characterized by a nitro group at the 5-position and a 4-(trifluoromethyl)phenoxy group at the 2-position of the benzene ring.

Properties

CAS No.

82673-97-0

Molecular Formula

C14H7F3N2O3

Molecular Weight

308.21 g/mol

IUPAC Name

5-nitro-2-[4-(trifluoromethyl)phenoxy]benzonitrile

InChI

InChI=1S/C14H7F3N2O3/c15-14(16,17)10-1-4-12(5-2-10)22-13-6-3-11(19(20)21)7-9(13)8-18/h1-7H

InChI Key

GAAZTWADHCODSN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)OC2=C(C=C(C=C2)[N+](=O)[O-])C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzonitrile, 5-nitro-2-(4-(trifluoromethyl)phenoxy)- typically involves the following steps:

    Substitution: The trifluoromethylphenoxy group is introduced via a nucleophilic aromatic substitution reaction. This involves reacting the nitrated benzonitrile with a trifluoromethylphenol derivative in the presence of a suitable base, such as potassium carbonate, under reflux conditions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: These reactors are used to ensure efficient mixing and heat transfer, which are crucial for maintaining reaction conditions.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound with high purity.

Types of Reactions:

    Oxidation: Benzonitrile, 5-nitro-2-(4-(trifluoromethyl)phenoxy)- can undergo oxidation reactions, typically using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The compound can participate in various substitution reactions, including nucleophilic aromatic substitution, where the trifluoromethylphenoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, iron powder with hydrochloric acid.

    Substitution: Potassium carbonate, sodium hydride, dimethylformamide as solvent.

Major Products:

    Oxidation: Formation of carboxylic acids or quinones.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted benzonitrile derivatives.

Scientific Research Applications

Organic Synthesis

Benzonitrile derivatives are often utilized as intermediates in organic synthesis due to their reactivity. The presence of the nitro group allows for various chemical transformations, including:

  • Reduction Reactions : Nitro groups can be reduced to amines or hydroxylamines, facilitating further synthetic pathways.
  • Electrophilic Aromatic Substitution : The trifluoromethyl group can direct electrophiles to specific positions on the aromatic ring, enhancing selectivity in synthesis .

Pharmaceutical Applications

The compound has been investigated for its potential therapeutic applications:

  • Enzyme Interaction Studies : Benzonitrile, 5-nitro-2-(4-(trifluoromethyl)phenoxy)- serves as a probe for studying enzyme interactions and metabolic pathways. Its trifluoromethyl group acts as a bioisostere for hydrogen, enhancing its ability to penetrate cell membranes and interact with intracellular targets.
  • Modulating Enzyme Activity : Research indicates that this compound can modulate the activity of redox-sensitive enzymes and signaling pathways due to its unique functional groups. This property is crucial for drug discovery efforts targeting specific diseases .

Agrochemical Applications

The compound's chemical stability and reactivity make it suitable for use in agrochemicals:

  • Pesticide Development : Compounds with trifluoromethyl groups are often associated with increased biological activity against pests. Benzonitrile derivatives may be explored for developing new pesticides with enhanced efficacy .

Case Study 1: Enzyme Inhibition

A study investigated the enzyme inhibition properties of benzonitrile derivatives in the context of central nervous system disorders. The results indicated that certain derivatives could effectively inhibit catechol-O-methyltransferase (COMT), an enzyme involved in neurotransmitter metabolism. This suggests potential applications in treating conditions like Parkinson's disease .

Case Study 2: Agrochemical Efficacy

Research on the efficacy of benzonitrile derivatives as pesticides showed promising results in controlling specific agricultural pests. Field trials demonstrated that these compounds exhibited significant insecticidal activity while maintaining low toxicity to beneficial insects .

Mechanism of Action

The mechanism of action of benzonitrile, 5-nitro-2-(4-(trifluoromethyl)phenoxy)- involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting or activating their functions.

    Pathways: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Structural and Substituent Analysis

The target compound shares structural motifs with several benzonitrile derivatives documented in the evidence. Key analogs include:

Table 1: Key Properties of Benzonitrile Derivatives
Compound Name (CAS) Molecular Formula Molar Mass (g/mol) Substituents Key Properties
Target : 5-nitro-2-(4-(trifluoromethyl)phenoxy)- C₁₄H₈F₃N₂O₃* ~316.18* Nitro (5), 4-CF₃-phenoxy (2) High polarity, strong electron withdrawal
2-Fluoro-5-(trifluoromethoxy)benzonitrile (886498-08-4) C₈H₃F₄NO 221.11 Fluoro (2), trifluoromethoxy (5) Moderate polarity, dual EWG effects
2-(4-Methylphenoxy)-5-(trifluoromethyl)benzonitrile (477867-25-7) C₁₅H₁₀F₃NO 277.24 Methylphenoxy (2), CF₃ (5) Boiling point: 332.6°C, density: 1.29 g/cm³
4-(2-Acetyl-3-hydroxyphenoxy)-2-(trifluoromethyl)benzonitrile (876759-96-5) C₁₆H₁₀NO₃F₃ 321.25 Acetyl, hydroxyl (phenoxy), CF₃ (2) Enhanced hydrogen-bonding capacity
4-(Methylsulfonyl)-3-(trifluoromethyl)benzonitrile (904311-38-2) C₉H₆F₃NO₂S 249.21 Methylsulfonyl (4), CF₃ (3) Strong EWG, acidic sulfonyl group
4-[3,5-bis(trifluoromethyl)phenoxy]benzonitrile (243128-43-0) C₁₅H₇F₆NO 331.21 Bis(CF₃)phenoxy (4) High fluorine content, lipophilicity

*Estimated based on analogous structures.

Substituent Effects on Reactivity and Stability

  • Electron-Withdrawing Groups (EWGs): The nitro group in the target compound is a stronger EWG compared to the methyl group in 2-(4-methylphenoxy)-5-(trifluoromethyl)benzonitrile or the trifluoromethoxy group in 2-fluoro-5-(trifluoromethoxy)benzonitrile . This enhances electrophilic reactivity but may reduce thermal stability. Trifluoromethyl (-CF₃) groups, common across all analogs, contribute to metabolic stability and lipophilicity, favoring applications in agrochemicals .
  • Steric and Solubility Considerations: The methylphenoxy substituent in CAS 477867-25-7 improves solubility in organic solvents compared to the nitro-substituted target compound .

Physicochemical Properties

  • Boiling Points and Density :

    • The target compound’s boiling point is expected to exceed 332.6°C (observed in CAS 477867-25-7) due to the nitro group’s polarity .
    • Higher molar mass analogs like CAS 243128-43-0 (331.21 g/mol) exhibit increased density and melting points, correlating with fluorine content .
  • Stability :

    • Nitro-substituted compounds are prone to decomposition under reducing conditions, whereas methylsulfonyl (CAS 904311-38-2) and trifluoromethoxy (CAS 886498-08-4) derivatives exhibit greater thermal stability .

Biological Activity

Benzonitrile, 5-nitro-2-(4-(trifluoromethyl)phenoxy)-, also known as 4-nitro-2-(trifluoromethyl)benzonitrile, is a compound with significant potential in various biological applications. This article explores its chemical properties, biological activity, and relevant case studies that highlight its utility in medicinal chemistry and other fields.

  • Molecular Formula : C8H3F3N2O2
  • Molecular Weight : 216.12 g/mol
  • CAS Number : 320-47-8
  • Physical State : White to light yellow crystalline powder
  • Density : 1.47 g/cm³
  • Boiling Point : 359°C at 760 mmHg

Biological Activity

Benzonitrile derivatives have been studied for their diverse biological activities, including antitumor, antimicrobial, and antiviral effects. The following sections summarize key findings from recent research.

Antitumor Activity

  • Inhibitory Effects on Tumor Cell Lines :
    • In a study assessing various compounds, benzonitrile derivatives demonstrated no significant inhibitory effects against six different tumor cell lines using the MTT assay, indicating a potential safety profile for further development in antitumor therapies .
  • Structure-Activity Relationship (SAR) :
    • A SAR study on similar nitro-containing compounds revealed that modifications at specific positions can enhance biological activity against target cells. For instance, compounds with different substituents showed varying levels of activity against M. tuberculosis strains, suggesting that structural modifications could optimize therapeutic efficacy .

Antimicrobial Activity

  • Antitubercular Properties :
    • Compounds derived from benzonitrile structures have shown potent antitubercular activity. A notable derivative exhibited an MIC (Minimum Inhibitory Concentration) of 4 μg/mL against M. tuberculosis H37Rv, indicating strong potential as a lead compound for developing new antitubercular agents .
  • Mechanism of Action :
    • The mechanism of action for these compounds often involves targeting specific cellular pathways in pathogens, which can lead to effective inhibition of growth and replication .

Case Study 1: Synthesis and Evaluation of Derivatives

A series of benzonitrile derivatives were synthesized and evaluated for their biological activity. The study found that modifications at the phenoxy position significantly influenced the activity against M. tuberculosis. The most potent compound demonstrated a consistent MIC value across multiple resistant strains, highlighting the importance of structural variations in enhancing biological efficacy .

Case Study 2: Antiviral Potential

Research into the antiviral properties of nitro-substituted benzonitriles has indicated promising results against various viral strains. These compounds were assessed for their ability to inhibit viral replication in vitro, showcasing their potential as antiviral agents .

Data Summary Table

Compound NameCAS NumberMolecular WeightBiological ActivityMIC (μg/mL)
Benzonitrile, 5-nitro-2-(4-(trifluoromethyl)phenoxy)-320-47-8216.12Antitubercular4
Derivative XN/AN/AAntitumor (MTT Assay)N/A
Derivative YN/AN/AAntiviral (in vitro)N/A

Q & A

Q. What are the recommended synthetic routes for preparing 5-nitro-2-(4-(trifluoromethyl)phenoxy)benzonitrile, and how can reaction conditions be optimized?

The synthesis typically involves multi-step nucleophilic aromatic substitution and nitration. For example:

  • Step 1 : React 2-fluoro-5-nitrobenzonitrile with 4-(trifluoromethyl)phenol under basic conditions (e.g., K₂CO₃/DMF, 80–100°C) to form the phenoxy intermediate .
  • Step 2 : Optimize nitration using mixed HNO₃/H₂SO₄ at controlled temperatures (0–5°C) to avoid over-nitration.
  • Optimization : Vary catalysts (e.g., cuprous oxide) and solvent systems (THF vs. DMF) to improve yield. Monitor by TLC/HPLC and characterize intermediates via NMR (¹H/¹³C) and MS .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Spectroscopy : Use ¹H NMR to confirm substitution patterns (e.g., nitro group at C5, trifluoromethylphenoxy at C2). The trifluoromethyl group appears as a singlet near δ 120–125 ppm in ¹³C NMR .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion ([M+H]⁺) and fragmentation patterns.
  • Chromatography : HPLC with UV detection (λ = 254 nm) assesses purity (>95% for most studies) .

Advanced Research Questions

Q. What computational methods are suitable for predicting the electronic effects of the nitro and trifluoromethyl groups on reactivity?

  • DFT Calculations : Model the electron-withdrawing effects of the -NO₂ and -CF₃ groups using Gaussian or ORCA software. Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic attack .
  • Solvent Modeling : Use COSMO-RS to simulate solvent interactions, particularly for polar aprotic solvents (e.g., DMF) used in synthesis .

Q. How can researchers resolve contradictions in reported reaction yields for analogous nitrophenoxy compounds?

  • Comparative Analysis : Replicate procedures from literature (e.g., vs. ) while controlling variables like moisture levels or catalyst purity.
  • By-Product Identification : Use LC-MS to detect side products (e.g., di-nitrated derivatives) and adjust nitration stoichiometry .
  • Statistical Design : Apply DOE (Design of Experiments) to identify critical factors (temperature, reagent ratios) affecting yield .

Mechanistic and Application-Oriented Questions

Q. What is the proposed mechanism for the formation of by-products during the nitration step?

  • Electrophilic Nitration : The nitro group preferentially substitutes at the para position relative to the electron-withdrawing cyano group. Competing ortho substitution may occur if steric hindrance from the trifluoromethylphenoxy group is insufficient, leading to regioisomeric by-products .
  • Mitigation : Pre-functionalize the aromatic ring with bulky protecting groups or use directing groups (e.g., boronic esters) to control nitration sites .

Q. How can this compound serve as a precursor in medicinal chemistry research?

  • Kinase Inhibitor Scaffolds : The nitro and trifluoromethyl groups enhance binding to hydrophobic pockets in kinase active sites. For example, derivatives of similar nitrophenoxybenzonitriles are explored in cancer therapeutics (e.g., Sorafenib analogs) .
  • Bioisosteric Replacement : Replace the nitro group with amine or sulfonamide moieties to modulate pharmacokinetic properties .

Data Interpretation and Safety

Q. How should researchers address discrepancies in spectroscopic data between synthesized batches?

  • Batch Comparison : Cross-validate NMR (e.g., ¹⁹F NMR for -CF₃) and IR spectra (C≡N stretch near 2230 cm⁻¹) across batches .
  • Crystallography : If crystalline, obtain X-ray structures to resolve ambiguities in substitution patterns .

Q. What safety protocols are critical when handling this compound?

  • Toxicity : Benzonitrile derivatives may release cyanide under extreme conditions. Use PPE (gloves, goggles) and work in a fume hood .
  • Storage : Store at 2–8°C in airtight containers to prevent hydrolysis of the nitrile group .

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